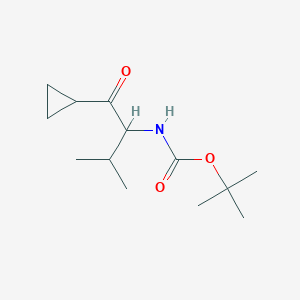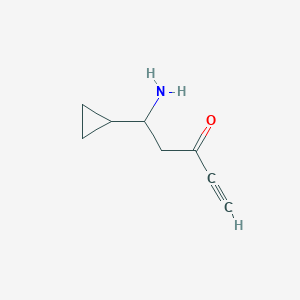
5-Amino-5-cyclopropylpent-1-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-5-cyclopropylpent-1-yn-3-one is an organic compound with the molecular formula C8H11NO. It is a cyclopropyl derivative with an amino group and a triple bond, making it an interesting subject for chemical research and applications .
Méthodes De Préparation
The synthesis of 5-Amino-5-cyclopropylpent-1-yn-3-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetylene with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or water at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-Amino-5-cyclopropylpent-1-yn-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include catalysts, solvents like ethanol or water, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway but can include various substituted derivatives and heterocyclic compounds.
Applications De Recherche Scientifique
5-Amino-5-cyclopropylpent-1-yn-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mécanisme D'action
The mechanism by which 5-Amino-5-cyclopropylpent-1-yn-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities .
Comparaison Avec Des Composés Similaires
5-Amino-5-cyclopropylpent-1-yn-3-one can be compared with other similar compounds, such as:
5-Amino-1-pentyn-3-one: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-Amino-5-methylpent-1-yn-3-one: Contains a methyl group instead of a cyclopropyl group, leading to different chemical properties and applications.
5-Amino-5-phenylpent-1-yn-3-one:
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific steric and electronic effects, influencing its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
5-amino-5-cyclopropylpent-1-yn-3-one |
InChI |
InChI=1S/C8H11NO/c1-2-7(10)5-8(9)6-3-4-6/h1,6,8H,3-5,9H2 |
Clé InChI |
YTUFMDVSVGHBER-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)CC(C1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


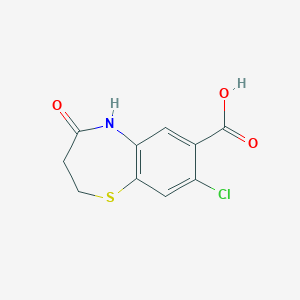
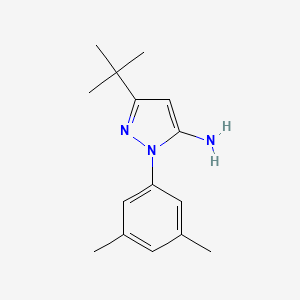
![2-[(3-Fluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13151773.png)
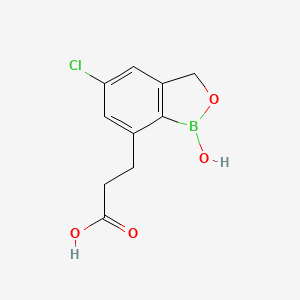

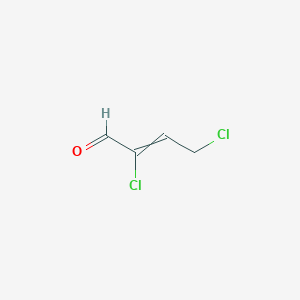
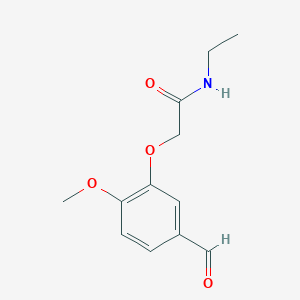
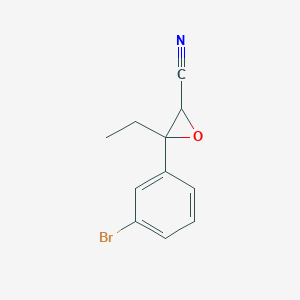
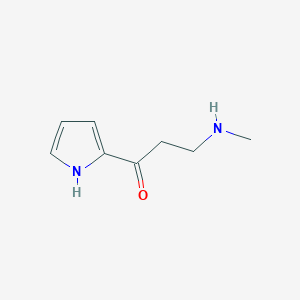

![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)

